Methyl 3-Pyridylacetate hydrochloride
Overview
Description
Methyl 3-Pyridylacetate Hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-Pyridylacetate Hydrochloride can be synthesized through the esterification of 3-pyridylacetic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: 3-Pyridylacetic acid.
Reduction: 3-Pyridylmethanol.
Substitution: Depending on the nucleophile, products can include 3-pyridylacetamides, 3-pyridylthioacetates, etc.
Scientific Research Applications
Methyl 3-Pyridylacetate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-Pyridylacetate Hydrochloride involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation through enzymatic reactions. In medicinal chemistry, its effects are mediated through its conversion to active metabolites that interact with biological targets such as receptors or enzymes.
Comparison with Similar Compounds
Methyl 2-Pyridylacetate: Similar in structure but with the ester group attached to the 2-position of the pyridine ring.
Ethyl 3-Pyridylacetate: Similar structure with an ethyl ester group instead of a methyl ester.
3-Pyridylacetic Acid: The carboxylic acid form of the compound.
Uniqueness: Methyl 3-Pyridylacetate Hydrochloride is unique due to its specific ester group positioning and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 2-pyridin-3-ylacetate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h2-4,6H,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOSBUGMYWSLSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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